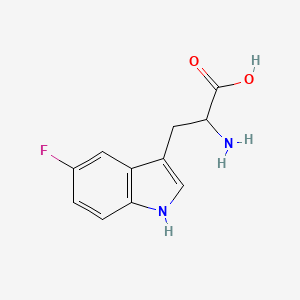

5-Fluorotryptophan

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INPQIVHQSQUEAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870489 | |

| Record name | 5-Fluorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154-08-5, 343-91-9 | |

| Record name | 5-Fluoro-DL-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tryptophan, 5-fluoro-, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluorotryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tryptophan, 5-fluoro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9363 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluorotryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.294 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-FLUOROTRYPTOPHAN, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IC9663SHW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the biophysical properties of 5-Fluorotryptophan?

An In-Depth Technical Guide to the Biophysical Properties of 5-Fluorotryptophan

Executive Summary

This compound (5-FW) has emerged as an indispensable tool in modern biophysical chemistry and drug development. As a synthetic analog of the canonical amino acid tryptophan, it offers a minimally perturbative substitute that is equipped with unique spectroscopic properties. This guide provides a comprehensive overview of the core biophysical characteristics of 5-FW, detailing its fluorescence and Nuclear Magnetic Resonance (NMR) properties. We will delve into the practical aspects of its incorporation into recombinant proteins and provide field-proven experimental protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage 5-FW as a sensitive probe for protein structure, dynamics, and interactions.

Introduction: Beyond the Intrinsic Probe

Tryptophan is the dominant intrinsic fluorophore in most proteins, and its fluorescence is exquisitely sensitive to the local microenvironment, making it a natural probe for studying protein folding and conformational changes. However, the interpretation of its fluorescence can be complicated by heterogeneous fluorescence lifetimes and the presence of multiple tryptophan residues within a single protein[1].

The strategic substitution of hydrogen with fluorine at the 5-position of the indole ring creates this compound, an analog that largely preserves the size, shape, and chemical nature of native tryptophan while introducing powerful new analytical handles. The fluorine atom serves as both a subtle modulator of the indole's electronic properties and a potent ¹⁹F NMR probe. This dual-utility allows for correlative studies using fluorescence spectroscopy and ¹⁹F NMR from a single, site-specifically incorporated label, providing a more detailed picture of molecular behavior[2][3].

Core Biophysical Properties

Physicochemical Characteristics

The introduction of a fluorine atom results in minor changes to the overall size and mass of the tryptophan residue, making it an excellent structural mimic.

| Property | This compound | L-Tryptophan |

| Molecular Formula | C₁₁H₁₁FN₂O₂ | C₁₁H₁₂N₂O₂ |

| Molar Mass | 222.22 g/mol [4][5] | 204.23 g/mol |

| Molar Extinction Coefficient (at 280 nm) | ~5,700 M⁻¹cm⁻¹[2] | ~5,600 M⁻¹cm⁻¹ |

Spectroscopic (Optical) Properties

The primary advantage of 5-FW in optical spectroscopy is its distinct spectral shift compared to tryptophan. Fluorine, being an electron-withdrawing group, perturbs the electronic structure of the indole ring.

-

UV-Vis Absorbance: 5-FW exhibits a characteristic red shift of approximately 5-10 nm in its absorption spectrum compared to native tryptophan.[2] This shift is a reliable and straightforward indicator of successful incorporation into a protein.

-

Fluorescence Emission: The fluorescence emission spectrum of 5-FW is also red-shifted. The magnitude of the emission maximum (λ_em_max) remains highly sensitive to the polarity of the local environment, making it an excellent reporter of solvent exposure. A blue-shifted emission indicates a buried, nonpolar environment, while a red-shifted emission signifies a solvent-exposed position.

-

Quantum Yield and Lifetime: The fluorescence quantum yield and lifetime of 5-FW can change based on its microenvironment, similar to tryptophan.[2] However, a key advantage of 5-FW is its significantly reduced fluorescence lifetime heterogeneity.[1] This property makes 5-FW a superior energy donor for Fluorescence Resonance Energy Transfer (FRET) experiments, as it simplifies the analysis of distance distributions in protein folding and interaction studies.[1]

| Spectroscopic Parameter | This compound (in buffer) | N-acetyl-tryptophanamide (NATA) | Rationale for Comparison |

| Typical Excitation Wavelength | 295 nm[2] | 295 nm | Exciting at 295 nm minimizes absorption by tyrosine, ensuring signal specificity to the tryptophan species. |

| Absorption Maximum (λ_abs_max) | ~285-290 nm | ~280 nm | The red shift is a key diagnostic for successful 5-FW incorporation.[2] |

| Emission Maximum (λ_em_max) | ~350-360 nm | ~350 nm | Highly sensitive to environmental polarity. |

Nuclear Magnetic Resonance (NMR) Properties

The incorporation of 5-FW provides a powerful ¹⁹F NMR probe for studying proteins.[6][7]

-

High Sensitivity and No Background: The ¹⁹F nucleus has a spin of ½ and a high gyromagnetic ratio, resulting in high detection sensitivity, close to that of ¹H. Crucially, since fluorine is not naturally present in biological systems, there is no background signal, allowing for the clear detection of the labeled protein.[6][7]

-

Large Chemical Shift Range: ¹⁹F chemical shifts are exceptionally sensitive to the local electronic environment, with a dynamic range of up to 400 ppm, compared to ~13 ppm for protons.[2] This exquisite sensitivity allows for the detection of subtle conformational changes, ligand binding events, and changes in protein dynamics that might be invisible to conventional ¹H NMR.[2][3]

-

Favorable Relaxation Properties: Among the different fluorotryptophan isomers, 5-FW often possesses the lowest level of broadening from chemical shift anisotropy (CSA), making it an optimal choice for NMR studies of larger proteins.[8]

Incorporation of this compound into Recombinant Proteins

The utility of 5-FW is contingent on its successful incorporation into the protein of interest. Several robust methods have been developed, with the choice depending on the desired labeling scheme (uniform vs. site-specific) and the expression system.

Rationale for Method Selection

-

Uniform Incorporation: For proteins with a single native tryptophan, uniform labeling is a cost-effective and straightforward approach. The most common method involves using an E. coli expression host and inhibiting the endogenous synthesis of aromatic amino acids with glyphosate, forcing the cell to utilize the 5-FW supplied in the media.[2] An alternative is to supply 5-fluoroindole, a precursor that the cell converts into 5-FW.[9][10][11]

-

Site-Specific Incorporation: When a protein contains multiple tryptophans, or when a probe is desired at a non-native position, site-specific incorporation is necessary. This is typically achieved by using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon, such as the amber stop codon (UAG), and inserts 5-FW at that specific site.[6][7]

Detailed Experimental Protocol: Uniform Labeling in E. coli

This protocol is adapted from established methods for uniform incorporation by inhibiting the Shikimate pathway.[2][9] The core principle is to grow cells to a sufficient density in rich media, then transfer them to a minimal media lacking aromatic amino acids but supplemented with 5-FW and the inhibitor glyphosate just before inducing protein expression.

References

- 1. Reduced fluorescence lifetime heterogeneity of this compound in comparison to tryptophan in proteins: implication for resonance energy transfer experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound as a Dual NMR and Fluorescent Probe of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Fluoro-d,l-Tryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein | Springer Nature Experiments [experiments.springernature.com]

- 4. This compound | C11H11FN2O2 | CID 688357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, D- | C11H11FN2O2 | CID 688358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 10. 19F NMR‐based solvent accessibility profiling reveals tryptophan ring‐flip dynamics in a protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorine-19 labeling of the tryptophan residues in the G protein-coupled receptor NK1R using the 5-fluoroindole precursor in Pichia pastoris expression - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis and Purification of 5-Fluorotryptophan for Research Applications

This guide provides a comprehensive overview of the chemical synthesis and purification of 5-fluorotryptophan, a valuable molecule for researchers in drug development and protein engineering. By incorporating a fluorine atom onto the indole ring of tryptophan, scientists can leverage the unique properties of ¹⁹F as a sensitive NMR probe to study protein structure, dynamics, and ligand binding. This document details a robust synthetic route, purification strategies to achieve high-purity material, and methods for chiral resolution of the resulting enantiomers.

Strategic Approach to the Synthesis of this compound

The synthesis of this compound is most effectively approached via a multi-step process commencing with the commercially available precursor, 5-fluoroindole. A common and reliable strategy involves the initial formation of 5-fluorogramine through a Mannich reaction, followed by the introduction of the amino acid side chain using a malonic ester synthesis.

Rationale for the Chosen Synthetic Pathway

This synthetic route is favored for its relatively high yields and the use of well-established chemical transformations. The Mannich reaction provides a straightforward method for introducing a dimethylaminomethyl group at the C3 position of the indole ring, creating a reactive intermediate. Subsequent displacement of the dimethylamino group by a nucleophile, in this case, the enolate of diethyl acetamidomalonate, allows for the construction of the protected amino acid backbone.

Detailed Experimental Protocols

Synthesis of 5-Fluorogramine (2) from 5-Fluoroindole (1)

The synthesis of 5-fluorogramine is achieved through the Mannich reaction, which involves the aminoalkylation of 5-fluoroindole.

Reaction Scheme:

Figure 1: Synthesis of 5-Fluorogramine via the Mannich Reaction.

Protocol:

-

In a round-bottom flask, a solution of chilled aqueous dimethylamine (40%) is added to an ice-cold solution of formaldehyde (37%) and acetic acid.

-

5-Fluoroindole (1) is then added portion-wise to this mixture while maintaining the temperature below 10°C.

-

After the addition is complete, the reaction is stirred at room temperature for several hours.

-

The reaction mixture is then made alkaline by the addition of a sodium hydroxide solution, leading to the precipitation of 5-fluorogramine (2).

-

The crude product is collected by filtration, washed with water, and dried under vacuum.

| Reactant/Reagent | Molar Equivalent |

| 5-Fluoroindole | 1.0 |

| Formaldehyde | 1.1 |

| Dimethylamine | 1.1 |

| Acetic Acid | Solvent |

Table 1: Stoichiometry for the Synthesis of 5-Fluorogramine.

Synthesis of DL-5-Fluorotryptophan (4) from 5-Fluorogramine (2)

The conversion of 5-fluorogramine to DL-5-fluorotryptophan is accomplished through a malonic ester synthesis.

Reaction Scheme:

Figure 2: Synthesis of DL-5-Fluorotryptophan from 5-Fluorogramine.

Protocol:

-

Sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

-

Diethyl acetamidomalonate is added to the sodium ethoxide solution, forming the corresponding enolate.

-

A solution of 5-fluorogramine (2) in a suitable solvent like toluene is then added to the reaction mixture.

-

The mixture is refluxed for several hours to facilitate the displacement of the dimethylamino group.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The resulting protected intermediate (3) is then subjected to hydrolysis and decarboxylation by heating with a strong base (e.g., NaOH), followed by acidification.

-

The crude DL-5-fluorotryptophan (4) precipitates from the solution upon neutralization and is collected by filtration.

| Reactant/Reagent | Molar Equivalent |

| 5-Fluorogramine | 1.0 |

| Diethyl acetamidomalonate | 1.1 |

| Sodium Ethoxide | 1.1 |

Table 2: Stoichiometry for the Synthesis of DL-5-Fluorotryptophan.

Purification of DL-5-Fluorotryptophan

High purity of this compound is crucial for its intended research applications. A combination of recrystallization and, if necessary, preparative chromatography is recommended.

Recrystallization

Recrystallization is an effective method for removing impurities from the crude product. The choice of solvent is critical for successful purification.

Protocol:

-

The crude DL-5-fluorotryptophan is dissolved in a minimum amount of hot solvent. A mixture of water and a water-miscible organic solvent like ethanol or acetone is often effective.

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

| Solvent System | Rationale |

| Water/Ethanol | Good solubility at high temperatures and poor solubility at low temperatures for many amino acids. |

| Water/Acetone | Similar properties to water/ethanol, offering an alternative solvent system. |

Table 3: Recommended Solvent Systems for Recrystallization.

Chiral Resolution of DL-5-Fluorotryptophan

For many biological applications, the individual L- and D-enantiomers of this compound are required. Chiral High-Performance Liquid Chromatography (HPLC) is the most effective method for their separation.

Preparative Chiral HPLC

Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for the resolution of tryptophan derivatives.

Workflow:

Figure 3: Workflow for the Chiral Resolution of DL-5-Fluorotryptophan by Preparative HPLC.

Recommended HPLC Conditions:

| Parameter | Recommended Condition |

| Column | Polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives) |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) |

| Detection | UV at 280 nm |

| Flow Rate | Optimized for preparative scale |

Table 4: General Conditions for Preparative Chiral HPLC.

The exact mobile phase composition and flow rate will need to be optimized for the specific column and system used to achieve baseline separation of the enantiomers.

Characterization and Quality Control

The final product should be thoroughly characterized to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR should be used to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess chemical purity using a reverse-phase column and to determine enantiomeric excess using a chiral column.

Conclusion

This guide provides a detailed and practical framework for the synthesis and purification of this compound for research purposes. By following these protocols, researchers can obtain high-purity DL-5-fluorotryptophan and resolve the individual enantiomers, enabling a wide range of applications in chemical biology and drug discovery.

The Superior Photophysical attributes of 5-Fluorotryptophan: A Technical Guide for Researchers

An In-depth Analysis of 5-Fluorotryptophan as a Fluorescent Probe in Comparison to Native Tryptophan for Advanced Protein and Drug Development Studies

Introduction: The Quest for a More Perfect Intrinsic Fluorophore

Tryptophan (Trp), as one of the three naturally fluorescent amino acids, has been an indispensable tool in the study of protein structure, dynamics, and function.[1] Its intrinsic fluorescence is exquisitely sensitive to the local microenvironment, making it a powerful native probe. However, the complex photophysics of tryptophan, often characterized by multi-exponential fluorescence decay kinetics and susceptibility to various quenching mechanisms, can complicate data interpretation.[2][3] This complexity has driven the exploration of tryptophan analogs that retain its advantageous environmental sensitivity while offering more predictable and robust photophysical properties. Among these, this compound (5-FW) has emerged as a superior alternative in many applications.[4][5]

The strategic substitution of a hydrogen atom with a highly electronegative fluorine atom at the 5th position of the indole ring bestows 5-FW with unique electronic properties that translate into distinct and often more favorable photophysical characteristics compared to its native counterpart.[4] This technical guide provides a comprehensive comparison of the photophysical properties of this compound and native tryptophan, offering insights into the underlying mechanisms and practical guidance for researchers, scientists, and drug development professionals.

I. Fundamental Photophysical Parameters: A Comparative Overview

The utility of a fluorophore is defined by its fundamental photophysical parameters, including its absorption and emission characteristics, molar extinction coefficient, fluorescence quantum yield, and fluorescence lifetime. A comparative analysis of these parameters for 5-FW and Trp reveals the key advantages of the fluorinated analog.

Absorption and Emission Spectra

The introduction of a fluorine atom to the indole ring of tryptophan induces a noticeable perturbation of its electronic structure. This results in a characteristic red shift of approximately 5 nm in the absorption spectrum of 5-FW compared to native Trp.[6] This bathochromic shift is a direct consequence of the electronic effects of the fluorine substituent on the indole chromophore.[7]

The fluorescence emission of both Trp and 5-FW is highly sensitive to the polarity of the surrounding environment. In aqueous solutions, native tryptophan typically exhibits an emission maximum around 350 nm.[8] The emission of 5-FW is also environmentally sensitive and its spectral properties, including the wavelength of maximum emission, will change with alterations in its microenvironment.[6]

Molar Extinction Coefficient, Quantum Yield, and Fluorescence Lifetime

The molar extinction coefficient of 5-FW is slightly higher than that of N-acetyl-tryptophanamide (NATA), a common model for tryptophan in proteins.[6] However, the most significant advantages of 5-FW lie in its fluorescence quantum yield and lifetime characteristics, particularly within the complex environment of a protein.

Tryptophan fluorescence is often subject to quenching, leading to a reduced quantum yield and complex, multi-exponential decay kinetics.[2] This is largely attributed to excited-state electron transfer from the indole ring to nearby quenching groups, such as the peptide backbone.[9] The higher ionization potential of 5-FW, a result of the electron-withdrawing fluorine atom, significantly suppresses this electron transfer quenching.[4] This suppression leads to a higher fluorescence quantum yield and a marked reduction in the heterogeneity of the fluorescence lifetime.[4][5] Consequently, the fluorescence decay of 5-FW in proteins is often dominated by a single major component, approaching mono-exponential kinetics.[3][5] This simplification of the decay kinetics is a major advantage for quantitative studies, such as fluorescence resonance energy transfer (FRET) experiments, where a well-defined donor lifetime is crucial for accurate distance measurements.[5]

| Property | Native Tryptophan (Trp) | This compound (5-FW) | Key Differences & Implications |

| Absorption Max (λabs) | ~280 nm | ~285 nm | 5-FW is red-shifted, allowing for slightly more selective excitation.[6] |

| Molar Extinction Coefficient (ε) | ~5,500 M-1cm-1 (for NATA) | ~5,700 M-1cm-1 | 5-FW has a slightly higher absorptivity.[6] |

| Emission Max (λem) | ~350 nm in water | Environmentally sensitive | Both are sensitive to solvent polarity, a key feature for probing local environments.[6][8] |

| Fluorescence Quantum Yield (ΦF) | ~0.13 in water | Generally higher in proteins | 5-FW's resistance to quenching leads to a brighter signal in many protein contexts.[4] |

| Fluorescence Lifetime (τF) | Multi-exponential in proteins | Approaching mono-exponential in proteins | The simpler decay kinetics of 5-FW greatly simplify data analysis and interpretation.[3][5] |

II. The Underlying Mechanism: Electronic Effects of Fluorine Substitution

The superior photophysical properties of 5-FW are rooted in the fundamental electronic effects of the fluorine atom on the indole chromophore. The high electronegativity of fluorine exerts a strong inductive effect, withdrawing electron density from the indole ring.[10] This inductive effect is primarily responsible for the increased ionization potential of 5-FW compared to Trp.[4]

The primary non-radiative decay pathway for excited tryptophan in proteins is often electron transfer to an acceptor, such as a nearby amide group in the peptide backbone.[9] The rate of this electron transfer is highly dependent on the energy gap between the excited state of the indole and the charge-transfer state. By increasing the ionization potential, the fluorine substitution in 5-FW effectively raises the energy level of the charge-transfer state, thereby reducing the driving force for electron transfer and suppressing this quenching pathway.[4]

This suppression of a major quenching mechanism has two profound consequences:

-

Increased Quantum Yield: With a less efficient non-radiative decay pathway, a larger fraction of the excited molecules return to the ground state via fluorescence, resulting in a higher quantum yield.[4]

-

Homogeneous Fluorescence Lifetime: The complex, multi-exponential fluorescence decay of tryptophan in proteins is often a result of different local environments leading to a heterogeneous distribution of quenching rates.[11] By minimizing the dominant quenching mechanism, 5-FW exhibits a more uniform fluorescence decay that is less sensitive to these subtle conformational heterogeneities, resulting in decay kinetics that are often well-described by a single exponential.[3][5]

III. Experimental Protocols: Measuring Photophysical Properties

Accurate characterization of the photophysical properties of 5-FW and Trp requires standardized experimental protocols. The following sections outline the methodologies for steady-state and time-resolved fluorescence measurements.

Steady-State Fluorescence Spectroscopy

Steady-state fluorescence measurements provide information on the absorption and emission spectra, as well as the fluorescence quantum yield.

Protocol for Steady-State Measurements:

-

Sample Preparation: Prepare solutions of the fluorophore (e.g., 5-FW or Trp) in the desired solvent or buffer. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner-filter effects.[6][12]

-

Absorption Spectrum: Record the absorption spectrum using a UV-Vis spectrophotometer to determine the absorption maximum (λabs) and the absorbance at the excitation wavelength.

-

Emission Spectrum: Using a spectrofluorometer, excite the sample at a fixed wavelength (e.g., 295 nm for selective excitation of tryptophan analogs).[6] Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 300-500 nm).[6]

-

Quantum Yield Determination: The fluorescence quantum yield (ΦF) is typically determined using a comparative method with a well-characterized standard.[13] The quantum yield of the sample (ΦS) can be calculated using the following equation:

ΦS = ΦR * (IS / IR) * (AR / AS) * (nS2 / nR2)

where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts S and R refer to the sample and the reference standard, respectively.

Caption: Workflow for steady-state fluorescence measurements.

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence measurements provide information on the fluorescence lifetime (τF), which is the average time the molecule spends in the excited state.

Protocol for Time-Resolved Measurements (Time-Correlated Single Photon Counting - TCSPC):

-

Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser or a light-emitting diode) with an excitation wavelength suitable for the fluorophore (e.g., 295 nm).

-

Sample Preparation: Prepare the sample as for steady-state measurements. A non-fluorescent scattering solution (e.g., a dilute solution of Ludox or non-dairy creamer) is used to measure the instrument response function (IRF).

-

Data Acquisition: Collect the fluorescence decay data for the sample and the IRF. The data is collected by measuring the time difference between the excitation pulse and the detection of the first emitted photon. This process is repeated for many excitation cycles to build up a histogram of photon arrival times.

-

Data Analysis: The fluorescence decay data is analyzed by fitting it to a sum of exponential decay functions, convoluted with the IRF. The goodness of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value. For 5-FW in proteins, a single exponential decay model often provides a good fit, while for Trp, a multi-exponential model is typically required.

Caption: Workflow for time-resolved fluorescence measurements using TCSPC.

IV. Applications in Research and Drug Development

The distinct photophysical properties of 5-FW make it a powerful tool for a wide range of applications in basic research and drug development.

-

Probing Protein Structure and Dynamics: The sensitivity of 5-FW's fluorescence to the local environment allows it to be used as a site-specific probe to monitor conformational changes in proteins upon ligand binding, folding, or interaction with other molecules.[14] Its simpler fluorescence decay kinetics provide a clearer window into these dynamic processes compared to native Trp.[3]

-

Fluorescence Resonance Energy Transfer (FRET): The more homogeneous fluorescence lifetime of 5-FW makes it a superior energy donor in FRET experiments for measuring intramolecular distances and their distributions in proteins.[5] This leads to more accurate and unambiguous results in studies of protein folding and conformational changes.

-

Dual NMR and Fluorescence Probe: The presence of the 19F nucleus in 5-FW allows for complementary studies using 19F Nuclear Magnetic Resonance (NMR) spectroscopy.[6][15] This dual-probe capability enables researchers to obtain both structural and dynamic information from a single labeled site within a protein, providing a more comprehensive understanding of its behavior.[3]

-

Drug Discovery and Development: In drug development, 5-FW can be incorporated into target proteins to study drug-protein interactions. Changes in the fluorescence properties of 5-FW upon drug binding can be used to determine binding affinities and to probe the conformational changes induced by the drug.[16]

V. Conclusion: A Brighter Future for Intrinsic Fluorescence Studies

This compound represents a significant advancement in the field of intrinsic fluorescence spectroscopy. Its enhanced photophysical properties, most notably its resistance to quenching and its more homogeneous fluorescence decay kinetics, overcome many of the limitations associated with native tryptophan.[4][5] By providing a clearer and more easily interpretable fluorescent signal, 5-FW empowers researchers to probe the intricacies of protein structure, dynamics, and interactions with greater precision and confidence. As a versatile tool for a wide range of biophysical and biochemical applications, this compound is poised to continue to illuminate our understanding of the molecular machinery of life.

References

- 1. Utility of 5-Cyanotryptophan Fluorescence as a Sensitive Probe of Protein Hydration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of the Efficient Tryptophan Fluorescence Quenching in Human γD-Crystallin Studied by Time-Resolved Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Picosecond Fluorescence Dynamics of Tryptophan and this compound in Monellin: Slow Water–Protein Relaxation Unmasked - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reduced fluorescence lifetime heterogeneity of this compound in comparison to tryptophan in proteins: implication for resonance energy transfer experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound as a Dual NMR and Fluorescent Probe of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scispace.com [scispace.com]

- 11. Computational prediction and experimental measurement of time resolved fluorescence properties of tryptophan and 5-fluoro-tryptophan dipeptides - ProQuest [proquest.com]

- 12. omlc.org [omlc.org]

- 13. Tryptophan fluorescence yields and lifetimes as a probe of conformational changes in human glucokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 19F NMR‐based solvent accessibility profiling reveals tryptophan ring‐flip dynamics in a protein - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 5-Fluoro-d,l-Tryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein | Springer Nature Experiments [experiments.springernature.com]

- 16. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

5-Fluorotryptophan as a High-Sensitivity Probe for Protein NMR Spectroscopy: A Technical Guide

Introduction: Unlocking New Vistas in Protein Science with ¹⁹F NMR

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for atomic-resolution studies of protein structure, dynamics, and interactions.[1][2] While traditional ¹H, ¹³C, and ¹⁵N NMR methods are powerful, they can face limitations with large, complex systems or when studying subtle conformational changes. The strategic introduction of a bioorthogonal nucleus, fluorine-19 (¹⁹F), offers a powerful alternative, providing a unique window into molecular behavior.[3][4][5]

The ¹⁹F nucleus is exceptionally well-suited for protein NMR for several key reasons: it possesses a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, affording it a sensitivity that is 83% that of protons.[3][4][6] Crucially, the near-total absence of endogenous fluorine in biological systems means that ¹⁹F NMR spectra are free from background signals, ensuring that any observed resonance originates exclusively from the introduced probe.[4][6] Perhaps the most compelling feature is the vast chemical shift range of the ¹⁹F nucleus—spanning over 400 ppm—which makes it exquisitely sensitive to its local electronic environment.[4][7][8] This sensitivity allows for the detection of subtle conformational shifts, ligand binding events, and changes in solvent exposure with remarkable clarity.[6][7][8]

Among the available fluorinated amino acids, 5-fluorotryptophan (5-FW) has emerged as a particularly versatile and informative probe. Its structural similarity to native tryptophan often results in minimal perturbation to the protein's structure and function.[9][10] This guide provides an in-depth technical overview of the theory, practical application, and data interpretation of using 5-FW as a probe in protein NMR spectroscopy, tailored for researchers in structural biology and drug development.

The Power of this compound: A Superior NMR Reporter

The choice of 5-FW as an NMR probe is underpinned by a combination of favorable chemical and spectroscopic properties. The fluorine atom at the 5-position of the indole ring is a sensitive reporter of the local microenvironment, making it ideal for studying:

-

Protein Structure and Conformation: The ¹⁹F chemical shift of 5-FW is highly responsive to changes in tertiary structure, van der Waals packing, and local electrostatic fields.[6][8] This allows for the monitoring of conformational changes upon ligand binding, protein-protein interaction, or alterations in environmental conditions such as pH.[11]

-

Protein-Ligand Interactions: The significant chemical shift dispersion of ¹⁹F makes it an excellent tool for fragment-based drug discovery and characterizing ligand binding.[8][12][13] Binding events can be monitored through chemical shift perturbations (CSPs), providing information on binding affinity and kinetics.[12][14]

-

Protein Dynamics: ¹⁹F NMR, particularly relaxation dispersion experiments, can be used to probe protein dynamics on a wide range of timescales.[1][2][15] Studies have shown that the incorporation of 5-FW does not significantly alter the global dynamics of proteins, validating its use as a reporter of motion.[1][2][16]

-

Solvent Accessibility: The accessibility of the 5-FW probe to the solvent can be assessed using paramagnetic relaxation enhancement (PRE) experiments or by observing solvent isotope shifts, providing insights into the protein's surface topology.[3][6][15]

Furthermore, 5-FW serves as a dual probe, as its intrinsic fluorescence is also sensitive to the local environment, allowing for complementary fluorescence spectroscopy studies.[7][17]

Incorporating this compound into Proteins: Methodologies and Considerations

The successful application of 5-FW NMR hinges on the efficient and specific incorporation of the fluorinated amino acid into the protein of interest. Several robust methods have been developed, primarily centered around expression in Escherichia coli.

Biosynthetic Incorporation in E. coli

The most common approach involves the biosynthetic incorporation of 5-FW during protein expression in E. coli. This can be achieved through several strategies:

-

Tryptophan Auxotrophs: Using an E. coli strain that cannot synthesize its own tryptophan allows for the replacement of tryptophan with 5-FW in the growth medium.[10][18] This method can achieve high levels of incorporation.[10]

-

Inhibition of the Shikimate Pathway: For wild-type E. coli strains, the endogenous synthesis of aromatic amino acids can be inhibited using glyphosate.[7] The medium is then supplemented with 5-FW and the other aromatic amino acids (tyrosine and phenylalanine) to rescue cell growth and promote incorporation of the fluorinated analog.

-

Using 5-Fluoroindole as a Precursor: A highly cost-effective and efficient method involves supplementing the culture with 5-fluoroindole instead of this compound.[19][20][21] The endogenous tryptophan synthase in E. coli then converts 5-fluoroindole into 5-FW, which is subsequently incorporated into the expressed protein.[19][21] This method often leads to high incorporation yields with minimal cost.[19][20]

Site-Specific Incorporation

For studies requiring a single ¹⁹F probe at a specific location, amber codon suppression technology can be employed.[9][22] This technique utilizes an engineered aminoacyl-tRNA synthetase/tRNA pair to incorporate 5-FW in response to an amber stop codon (TAG) engineered into the gene of interest.[9][22][23]

Experimental Protocol: 5-FW Labeling in E. coli using 5-Fluoroindole

This protocol outlines a general procedure for labeling a target protein with 5-FW using the cost-effective 5-fluoroindole precursor method in E. coli BL21(DE3) cells.

Step-by-Step Methodology:

-

Starter Culture: Inoculate 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic with a single colony of E. coli BL21(DE3) transformed with the expression plasmid for the protein of interest. Grow overnight at 37°C with shaking.

-

Main Culture: Inoculate 1 L of minimal medium (e.g., M9) supplemented with the necessary antibiotic with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Addition of Precursor: Just prior to induction, add 5-fluoroindole to the culture to a final concentration of 0.1-0.2 mM.

-

Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

-

Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance proper protein folding.

-

Harvesting and Verification: Harvest the cells by centrifugation. Verify the incorporation of 5-FW and the integrity of the protein using SDS-PAGE and electrospray ionization mass spectrometry (ESI-MS).[7][13] Successful incorporation will result in a mass shift corresponding to the replacement of tryptophan (C₁₁H₁₂N₂O₂) with this compound (C₁₁H₁₁FN₂O₂). The incorporation efficiency can be quantified from the mass spectrum.[13]

Workflow for 5-FW Protein Labeling and NMR Analysis

Caption: Workflow for 5-FW labeling and NMR.

¹⁹F NMR Spectroscopy of 5-FW Labeled Proteins: Practical Aspects

Acquiring high-quality ¹⁹F NMR data requires careful consideration of experimental parameters.

Sample Preparation

-

Concentration: Due to the high sensitivity of ¹⁹F NMR, protein concentrations in the range of 25-100 µM are often sufficient.[13]

-

Buffer: A suitable deuterated buffer is essential to minimize the solvent signal. The pH should be carefully controlled as it can influence the ¹⁹F chemical shift.[11]

-

Reference: An internal or external reference standard, such as trifluoroacetic acid (TFA) or 4-fluorophenylalanine, is required for accurate chemical shift referencing.[13]

Data Acquisition

A standard 1D ¹⁹F NMR experiment is typically sufficient for many applications. Key parameters to consider include:

-

Spectral Width: A spectral width of 10-20 ppm is generally adequate to cover the resonances of 5-FW labeled proteins.[13]

-

Transmitter Offset: The transmitter frequency should be centered in the region where 5-FW resonances are expected to appear (around -120 to -130 ppm relative to TFA).[13]

-

Proton Decoupling: While not always necessary, proton decoupling can improve resolution by removing ¹H-¹⁹F couplings.

Table 1: Key NMR Properties of ¹⁹F and ¹H

| Property | ¹⁹F | ¹H |

| Spin (I) | 1/2 | 1/2 |

| Natural Abundance (%) | 100 | 99.98 |

| Gyromagnetic Ratio (10⁷ rad T⁻¹ s⁻¹) | 25.18 | 26.75 |

| Relative Sensitivity (at constant field) | 0.83 | 1.00 |

| Chemical Shift Range (ppm) | >400 | ~15 |

Interpreting the Data: From Spectra to Biological Insight

The power of 5-FW NMR lies in the interpretation of the resulting spectra to extract meaningful biological information.

Chemical Shift Perturbation (CSP) Mapping

Upon the addition of a ligand, changes in the chemical shifts of the 5-FW resonances can be observed.[8][12] These CSPs can be used to:

-

Identify Binding Events: The appearance of new peaks or the shifting of existing ones indicates a direct or allosteric interaction.

-

Determine Binding Affinity (K D): By titrating the protein with the ligand and monitoring the chemical shift changes, a binding isotherm can be generated to calculate the dissociation constant.

-

Map the Binding Site: If multiple tryptophan residues are labeled, the differential CSPs can help to identify which residues are in or near the binding pocket.

Logical Flow for a Protein-Ligand Titration Experiment

Caption: Ligand titration experiment workflow.

Relaxation Studies for Dynamics

Measurements of ¹⁹F spin relaxation rates (R₁ and R₂) provide insights into the dynamics of the tryptophan side chain and the protein as a whole.[24][25][26]

-

R₁ (Spin-Lattice Relaxation): Provides information on fast timescale motions (picoseconds to nanoseconds).

-

R₂ (Spin-Spin Relaxation): Is sensitive to both fast and slow timescale motions (microseconds to milliseconds), including conformational exchange.[12]

Relaxation dispersion experiments, such as Carr-Purcell-Meiboom-Gill (CPMG), can be used to characterize conformational exchange processes and determine the kinetics of these motions.[1][2][15]

Case Study: Probing Conformational Changes in α-Synuclein

The intrinsically disordered protein α-synuclein, implicated in Parkinson's disease, is challenging to study by conventional NMR due to its flexibility and conformational heterogeneity.[7] By incorporating 5-FW at specific sites, researchers have been able to use ¹⁹F NMR to probe the local environment and conformational changes of α-synuclein upon interaction with membranes or small molecules, providing valuable insights into its aggregation pathway.[7][17]

Conclusion and Future Outlook

This compound has proven to be an invaluable tool in the protein NMR spectroscopist's arsenal. Its high sensitivity, background-free signal, and responsiveness to the local environment provide a powerful means to investigate protein structure, dynamics, and interactions with a level of detail that can be difficult to achieve with other methods. The continued development of labeling techniques, including more efficient site-specific incorporation methods, and advancements in NMR hardware and pulse sequences will further expand the utility of 5-FW as a probe for tackling increasingly complex biological questions.[27][28][29][30] This guide provides a solid foundation for researchers looking to harness the power of ¹⁹F NMR and this compound to advance their scientific and drug discovery endeavors.

References

- 1. Assessing the applicability of 19F labeled tryptophan residues to quantify protein dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound as a Dual NMR and Fluorescent Probe of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 10. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 19F NMR‐based solvent accessibility profiling reveals tryptophan ring‐flip dynamics in a protein - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [PDF] Assessing the applicability of 19F labeled tryptophan residues to quantify protein dynamics | Semantic Scholar [semanticscholar.org]

- 17. 5-Fluoro-d,l-Tryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein | Springer Nature Experiments [experiments.springernature.com]

- 18. Incorporation of fluorotryptophans into proteins of escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 19F NMR spectroscopy monitors ligand binding to recombinantly fluorine-labelled b′x from human protein disulphide isomerase (hPDI) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 22. pubs.acs.org [pubs.acs.org]

- 23. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 24. 19F NMR relaxation studies on this compound- and tetradeutero-5-fluorotryptophan-labeled E. coli glucose/galactose receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. 19F NMR relaxation studies of fluorosubstituted tryptophans - PMC [pmc.ncbi.nlm.nih.gov]

- 26. 19F NMR relaxation studies of fluorosubstituted tryptophans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. 19 F NMR viewed through two different lenses: ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00085C [pubs.rsc.org]

- 28. The synthesis of specifically isotope labelled fluorotryptophan and its use in mammalian cell-based protein expression for 19 F-NMR applications - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04789C [pubs.rsc.org]

- 29. The synthesis of specifically isotope labelled fluorotryptophan and its use in mammalian cell-based protein expression for 19F-NMR applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. The synthesis of specifically isotope labelled fluorotryptophan and its use in mammalian cell-based protein expression for 19F-NMR applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Dawn of the Fluorinated Proteome: A Technical Guide to the Discovery and Early Studies of 5-Fluorotryptophan Incorporation

Introduction: Beyond the Canonical Twenty—The Quest for Probing Protein Architecture

In the landscape of molecular biology and drug discovery, the ability to observe the intricate dance of proteins in their native state is paramount. Long before the advent of high-resolution cryo-electron microscopy and sophisticated computational modeling, researchers sought ingenious methods to interrogate protein structure and function. A pivotal moment in this quest was the introduction of "spy" molecules—unnatural amino acids that could be incorporated into proteins, reporting back on their local environment without significantly perturbing the system. This guide delves into the seminal discoveries and early studies of one such spy: 5-Fluorotryptophan (5-FW).

The substitution of a single hydrogen atom with fluorine on the indole ring of tryptophan offered a powerful new tool. The unique nuclear magnetic resonance (NMR) properties of the fluorine-19 (¹⁹F) nucleus, with its high sensitivity and the absence of a background signal in biological systems, promised a clear window into the heart of proteins.[1] Furthermore, the subtle electronic perturbations introduced by the fluorine atom could modulate the fluorescence properties of the tryptophan side chain, providing a complementary spectroscopic handle.

This technical guide will navigate the foundational science that enabled the site-specific replacement of tryptophan with 5-FW. We will explore the critical genetic groundwork laid in model organisms, detail the first successful incorporation experiments, and present the methodologies that opened the door to a new era of protein analysis. This document is intended for researchers, scientists, and drug development professionals who seek to understand the origins and fundamental principles of this powerful technique.

Part 1: The Foundational Pillars—Synthesis and a Genetically Tractable Host

The journey to incorporating 5-FW into proteins began not in the biology lab, but in the realm of synthetic chemistry and microbial genetics. Two key breakthroughs were essential: the chemical synthesis of the analog itself and the development of a biological system that could be tricked into using it.

The Genesis of a Probe: The First Chemical Synthesis of this compound

The story of this compound begins in 1950, with the work of Heinrich Rinderknecht and Carl Niemann at the California Institute of Technology. They reported the first successful chemical synthesis of 5-Fluoro-DL-tryptophan.[2] Their method, a landmark in organofluorine chemistry, provided the scientific community with the essential molecule needed to begin exploring its biological potential. This synthesis was a critical first step, making the concept of a fluorinated tryptophan probe a tangible possibility.

The Biological Chassis: The Rise of the Tryptophan Auxotroph

Parallel to these chemical advancements, the field of microbial genetics was rapidly advancing, with Escherichia coli as its workhorse. The pioneering research of Charles Yanofsky and his colleagues throughout the 1950s and 1960s was instrumental in deciphering the genetic map and the intricate regulatory mechanisms of the tryptophan biosynthesis pathway in E. coli.[3][4][5][6] This extensive body of work led to the isolation and characterization of tryptophan auxotrophs—mutant strains of E. coli incapable of synthesizing their own tryptophan. These strains were dependent on an external supply of tryptophan for survival and protein synthesis. This metabolic vulnerability was the key that unlocked the door for the incorporation of tryptophan analogs. By providing 5-FW to these auxotrophic strains in a tryptophan-limited environment, researchers could compel the cellular machinery to utilize the analog in place of its natural counterpart.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Figure 1: Logical diagram illustrating the two crucial and independent lines of research that converged to enable the first successful incorporation of this compound into proteins.

Part 2: The Breakthrough—The First Demonstrations of this compound Incorporation

The culmination of these foundational efforts came in 1975 with a landmark paper by E. A. Pratt and Chien Ho from the University of Pittsburgh. Their work, "Incorporation of fluorotryptophans into proteins of Escherichia coli," published in Biochemistry, provided the first definitive evidence that 5-FW could be successfully incorporated into bacterial proteins.[7]

Causality in Experimental Design: Leveraging Auxotrophy for Directed Labeling

The experimental design of Pratt and Ho was elegant in its simplicity and directness. They utilized a tryptophan-requiring strain of E. coli and grew the cells in a minimal medium. The key step was the replacement of L-tryptophan in the growth medium with 4-fluorotryptophan, this compound, or 6-fluorotryptophan. This created a scenario where the bacterial protein synthesis machinery, starved of its natural substrate, was forced to utilize the fluorinated analog.

Their results were striking. They observed that the bacterial culture could undergo one cell doubling in the presence of 5-FW, during which the analog replaced 50-60% of the L-tryptophan in the total cellular protein.[7] This demonstrated not only that incorporation was possible but that it could be achieved to a significant extent.

Assessing the Impact: The Effect of 5-FW on Protein Function

A critical question was whether the incorporation of 5-FW would be a benign substitution or if it would drastically alter protein structure and function, rendering the technique of limited use. Pratt and Ho addressed this by measuring the specific activity of several enzymes after incorporation. Their findings revealed a nuanced picture:

-

β-galactosidase , a key enzyme in lactose metabolism, retained only about 10% of its normal specific activity when synthesized in the presence of 5-FW.[7]

-

Lactose permease , a membrane transport protein, showed less than 10% of its control activity.[7]

-

D-lactate dehydrogenase , in contrast, exhibited about half of its normal activity.[7]

These results were profound. They demonstrated that while 5-FW incorporation could significantly impact the function of some proteins, others could tolerate the substitution with only a moderate loss of activity. This variability underscored that the effect of the analog was context-dependent but that functionally relevant, fluorinated proteins could indeed be produced. The authors presciently concluded that "Such substituted proteins should be useful for the study of protein structure and function by ¹⁹F nuclear magnetic resonance and other techniques."[7]

| Enzyme/Protein | Fluorotryptophan Isomer | % of Control Specific Activity | Reference |

| β-galactosidase | This compound | 10% | [7] |

| Lactose Permease | This compound | <10% | [7] |

| D-Lactate Dehydrogenase | This compound | 50% | [7] |

| β-galactosidase | 4-Fluorotryptophan | 60% | [7] |

| Lactose Permease | 4-Fluorotryptophan | 35% | [7] |

| D-Lactate Dehydrogenase | 4-Fluorotryptophan | 200% | [7] |

| β-galactosidase | 6-Fluorotryptophan | 10% | [7] |

| Lactose Permease | 6-Fluorotryptophan | 35% | [7] |

| D-Lactate Dehydrogenase | 6-Fluorotryptophan | 50% | [7] |

Table 1: Summary of the effects of fluorotryptophan incorporation on the specific activity of various E. coli enzymes as reported by Pratt and Ho (1975). This data provided the first quantitative look at the functional consequences of replacing tryptophan with its fluorinated analogs.

Part 3: A Foundational Experimental Protocol—Recreating the Pioneering Work

To provide a practical understanding of these early experiments, the following protocol is a detailed, step-by-step methodology synthesized from the work of Pratt and Ho and common practices of that era for labeling proteins in tryptophan auxotrophs.

Objective

To achieve global incorporation of this compound into the proteome of a tryptophan-requiring E. coli strain and to assess the effect of this incorporation on the activity of a target enzyme (e.g., β-galactosidase).

Materials

-

Bacterial Strain: E. coli tryptophan auxotroph (e.g., a derivative of strains developed from the Yanofsky collection).

-

Growth Media:

-

Luria-Bertani (LB) Broth (for initial culture expansion).

-

M9 Minimal Media supplemented with 0.4% glucose, 2 mM MgSO₄, and 0.1 mM CaCl₂.

-

-

Amino Acids and Analogs:

-

L-Tryptophan solution (sterile filtered).

-

5-Fluoro-DL-tryptophan solution (sterile filtered).

-

-

Inducer: Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction of the lac operon.

-

Reagents for Enzyme Assay: o-Nitrophenyl-β-D-galactopyranoside (ONPG), Z-buffer.

-

Equipment: Shaking incubator, spectrophotometer, centrifuge, sonicator.

Step-by-Step Methodology

-

Initial Culture Growth:

-

Inoculate a single colony of the E. coli tryptophan auxotroph into 5 mL of LB broth.

-

Incubate overnight at 37°C with vigorous shaking. This step expands the bacterial population in a rich medium before transferring to the selective minimal medium.

-

-

Growth in Minimal Medium with L-Tryptophan:

-

Inoculate 1 L of M9 minimal medium with the overnight culture.

-

Supplement the M9 medium with L-tryptophan to a final concentration of 20 µg/mL.

-

Grow the culture at 37°C with shaking until it reaches an optical density at 600 nm (OD₆₀₀) of approximately 0.5. This ensures a healthy, exponentially growing cell population.

-

-

Harvesting and Washing:

-

Centrifuge the culture at 5,000 x g for 10 minutes to pellet the cells.

-

Discard the supernatant and resuspend the cell pellet in an equal volume of pre-warmed, tryptophan-free M9 minimal medium.

-

Repeat the centrifugation and washing step. This is a critical step to remove any residual L-tryptophan from the culture, which would compete with 5-FW for incorporation.

-

-

Resuspension and Induction with this compound:

-

Resuspend the washed cell pellet in 1 L of fresh, pre-warmed M9 minimal medium.

-

Divide the culture into two flasks:

-

Control Flask: Add L-tryptophan to a final concentration of 20 µg/mL.

-

Experimental Flask: Add 5-Fluoro-DL-tryptophan to a final concentration of 40 µg/mL. (Note: A higher concentration of the racemic mixture is often used to ensure sufficient L-isomer is available).

-

-

Immediately add IPTG to both flasks to a final concentration of 1 mM to induce the expression of β-galactosidase.

-

-

Growth and Incorporation:

-

Incubate both flasks at 37°C with shaking.

-

Monitor the OD₆₀₀ of both cultures over several hours. The culture with 5-FW is expected to grow at a slower rate and for a limited number of generations (typically one to two doublings).

-

-

Cell Lysis and Enzyme Assay:

-

Once the cultures have reached their maximum density (or after a set time, e.g., 3 hours post-induction), harvest the cells by centrifugation.

-

Resuspend the cell pellets in Z-buffer and lyse the cells by sonication.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Perform a β-galactosidase assay on the supernatant using ONPG as a substrate. Measure the rate of ONPG hydrolysis by monitoring the absorbance at 420 nm.

-

Determine the total protein concentration of the lysates (e.g., using a Bradford assay).

-

Calculate the specific activity of β-galactosidase (units of activity per mg of total protein) for both the control and the 5-FW-labeled samples.

-

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Figure 2: A step-by-step workflow of the foundational experiment for incorporating this compound into E. coli proteins and assessing its functional impact.

Part 4: The Legacy and Future—this compound as a Mainstay Probe

The pioneering work of the 1950s through the 1970s laid a robust foundation for the use of this compound as a powerful probe in biophysics and drug discovery. The initial demonstration of its successful incorporation, coupled with the characterization of its effects on protein function, opened the floodgates for its application in more complex systems.

Subsequent studies throughout the 1980s and beyond utilized 5-FW-labeled proteins for ¹⁹F NMR experiments to study protein folding, dynamics, and ligand binding. For example, early ¹⁹F NMR studies on the histidine-binding protein J from Salmonella typhimurium labeled with 5-FW revealed a distinct downfield shift of the fluorine resonance upon histidine binding, indicating a conformational change and a more hydrophobic environment for the tryptophan residue.[8] Similarly, detailed relaxation studies on the E. coli glucose/galactose receptor provided insights into the internal motions of individual tryptophan residues.[2]

Today, the incorporation of 5-FW, often in combination with site-directed mutagenesis to place a single tryptophan residue at a specific location of interest, remains a cornerstone technique in protein NMR. It is widely used in fragment-based drug screening, where the chemical shift of the ¹⁹F label provides a sensitive reporter of small molecule binding to a target protein.

The early discoveries detailed in this guide were not merely academic exercises; they were enabling technologies that provided a new lens through which to view the molecular world. The convergence of synthetic chemistry, microbial genetics, and spectroscopy, embodied in the story of this compound, is a testament to the power of interdisciplinary research in advancing our understanding of biological systems.

References

- 1. This compound as a Dual NMR and Fluorescent Probe of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Genetic Determination of the Proteins Involved in Tryptophan Biosynthesis in Escherichia Coli - Yanofsky, Charles (See also: Subject Files - Albert Lasker Award (SB/4/1)) · CSHL Archives Repository [libgallery.cshl.edu]

- 4. researchgate.net [researchgate.net]

- 5. Tryptophan biosynthesis in Escherichia coli. Genetic determination of the proteins involved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sequence analysis of operator constitutive mutants of the tryptophan operon of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Incorporation of fluorotryptophans into proteins of escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to Understanding the Cytotoxicity of 5-Fluorotryptophan in Cell Culture

Introduction: 5-Fluorotryptophan as a Tool and Toxin

This compound (5-FW) is a synthetic analog of the essential amino acid L-tryptophan, where a hydrogen atom at the 5th position of the indole ring is replaced by a fluorine atom. This seemingly subtle modification has profound implications for its biological activity, rendering it a valuable tool in biomedical research and a potent cytotoxic agent. In the field of structural biology, 5-FW is widely utilized as a probe for Nuclear Magnetic Resonance (NMR) spectroscopy and fluorescence studies, allowing for the detailed investigation of protein structure, dynamics, and interactions.[1][2] The fluorine atom provides a unique spectroscopic handle with minimal steric perturbation to the overall protein structure.[3]

However, the very property that makes 5-FW a useful research tool—its ability to be incorporated into proteins during synthesis—is also the primary driver of its cytotoxicity.[4] When introduced into cell culture, 5-FW is recognized by tryptophanyl-tRNA synthetase and incorporated into nascent polypeptide chains in place of tryptophan.[4] This substitution can lead to protein misfolding, aggregation, and a cascade of cellular stress responses that ultimately culminate in cell death. This guide provides a comprehensive overview of the mechanisms underlying 5-FW cytotoxicity, detailed protocols for its assessment, and insights into its potential applications in cancer research and drug development.

The Core Mechanism: Proteotoxicity and the Unfolded Protein Response

The primary mechanism of this compound's cytotoxicity is the induction of proteotoxicity, a state of cellular dysfunction caused by the accumulation of misfolded or non-functional proteins. This process can be dissected into several key steps:

-

Cellular Uptake and Incorporation: 5-FW is transported into the cell through amino acid transporters. Inside the cell, it is mistaken for tryptophan by tryptophanyl-tRNA synthetase, the enzyme responsible for charging tRNA with its cognate amino acid. This leads to the formation of 5-fluorotryptophanyl-tRNA and its subsequent incorporation into proteins during translation.[4]

-

Protein Misfolding and Dysfunction: The incorporation of 5-FW can disrupt the delicate balance of forces that govern protein folding. The high electronegativity and different steric properties of the fluorine atom compared to hydrogen can alter local electronic environments and disrupt critical intramolecular and intermolecular interactions necessary for maintaining the correct three-dimensional protein structure. This can lead to the production of misfolded and non-functional proteins.

-

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): The endoplasmic reticulum is the primary site for the folding and modification of secretory and transmembrane proteins. The accumulation of misfolded proteins in the ER, a condition known as ER stress, triggers a sophisticated signaling network called the Unfolded Protein Response (UPR).[5][6] The UPR is a double-edged sword; its initial goal is to restore cellular homeostasis by:

-

Attenuating global protein synthesis: This is primarily mediated by the PERK (PKR-like ER kinase) pathway, which phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), reducing the load of new proteins entering the ER.[7][8]

-

Upregulating chaperone proteins: The ATF6 (activating transcription factor 6) and IRE1 (inositol-requiring enzyme 1) pathways lead to the increased expression of chaperone proteins that assist in the proper folding of proteins.[8][9]

-

Enhancing protein degradation: The UPR also activates the ER-associated degradation (ERAD) pathway to clear misfolded proteins from the ER.[10]

-

If these adaptive responses are insufficient to resolve the ER stress, the UPR switches from a pro-survival to a pro-apoptotic program.[11]

Signaling Pathway of the Unfolded Protein Response (UPR)

References

- 1. Item - IC50 (μM) of all complexes against K-562, HL-60, A549, and HeLa for 48 h treatment. - Public Library of Science - Figshare [plos.figshare.com]

- 2. This compound as a Dual NMR and Fluorescent Probe of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 5. Fluoride Induces Endoplasmic Reticulum Stress and Inhibits Protein Synthesis and Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluoride induces endoplasmic reticulum stress and inhibits protein synthesis and secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway in human lung cancer cells by the new synthetic flavonoid, LZ-205 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ER Stress Activates the TOR Pathway through Atf6 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of the Unfolded Protein Response Pathway in Cytotoxic T Cells: A Comparison Between in vitro Stimulation, Infection, and the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Endoplasmic reticulum stress differentially inhibits endoplasmic reticulum and inner nuclear membrane protein quality control degradation pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. IRE1 Signaling Affects Cell Fate During the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Enzyme Mechanisms: A Senior Application Scientist's Guide to 5-Fluorotryptophan

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The study of enzyme mechanisms demands probes that are both sensitive and minimally perturbative. Tryptophan, with its intrinsic fluorescence, has long served as a natural window into protein structure and dynamics. However, its complex photophysics can often obscure the very processes we seek to understand. This guide delves into the theory and application of 5-Fluorotryptophan (5-FW), a powerful analog that overcomes many of tryptophan's limitations, offering a dual-channel view—through both fluorescence and Nuclear Magnetic Resonance (NMR) spectroscopy—into the intricate world of enzyme catalysis. As a minimally invasive probe, 5-FW allows us to observe enzymes in action, revealing subtle conformational changes, mapping ligand interactions, and characterizing transition states with unparalleled clarity.

Part I: The Foundation - Incorporating 5-FW into Enzymes

The successful application of 5-FW begins with its efficient and verifiable incorporation into the protein of interest. The choice of methodology is critical and depends on factors such as cost, desired labeling pattern (uniform vs. site-specific), and the expression system.

Causality in Labeling Strategy: Why Choose One Method Over Another?

The primary method for introducing 5-FW is biosynthetic incorporation during protein expression in bacterial systems like E. coli. The rationale is to "trick" the cell's translational machinery into accepting 5-FW in place of natural tryptophan.

-

Uniform Labeling: This approach replaces all tryptophan residues with 5-FW. It is experimentally straightforward and provides multiple probes throughout the protein. However, if the enzyme contains many tryptophans, interpreting the resulting spectroscopic data can be complex due to signal overlap.

-

Site-Specific Labeling: For precise analysis, it is often desirable to have a single 5-FW probe at a specific, functionally relevant position. This is achieved by first mutating all native tryptophan codons to a non-interfering amino acid (e.g., Alanine) and then introducing a tryptophan codon at the desired site. More advanced genetic code expansion techniques can incorporate 5-FW in response to a unique codon, such as an amber stop codon (UAG), allowing for insertion of a single 5-FW probe in the presence of other native tryptophans.[1][2][3]

A key experimental choice is the source of the fluorinated analog. While commercially available 5-FW can be added directly to the growth media, a more cost-effective strategy involves adding its precursor, 5-fluoroindole.[4][5] E. coli possesses the necessary enzymatic machinery (tryptophan synthase) to convert 5-fluoroindole into this compound, which is then incorporated into the expressed protein.[4] This precursor-based approach can represent a significant cost saving, up to 15-fold, compared to using purified 5-FW.[4]

Experimental Workflow: Biosynthetic Incorporation of 5-FW

The following diagram and protocol outline a robust, self-validating system for producing a protein uniformly labeled with 5-FW using the 5-fluoroindole precursor method in E. coli.

Caption: Workflow for 5-FW protein labeling using 5-fluoroindole.

Protocol 1: Uniform Labeling of a Target Protein with 5-FW in E. coli

This protocol is adapted from methodologies proven effective for high-yield incorporation.[4][6]

Materials:

-

E. coli BL21(DE3) cells harboring the expression plasmid for the protein of interest.

-

Minimal media (e.g., M9 salts) supplemented with glucose, MgSO₄, CaCl₂, and necessary vitamins/trace metals.

-

Appropriate antibiotic.

-

5-fluoroindole (dissolved in ethanol or DMSO).

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Methodology:

-

Day 1: Starter Culture

-

Inoculate 10 mL of minimal media containing the appropriate antibiotic with a single colony of the expression strain.

-

Incubate overnight at 37°C with vigorous shaking (approx. 220 rpm).

-

-

Day 2: Main Culture and Induction

-

Inoculate 1 L of pre-warmed minimal media with the overnight starter culture.

-

Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6–0.8. This indicates the cells are in the mid-logarithmic growth phase, optimal for protein expression.

-

Reduce the shaker temperature to 18°C and allow the culture to equilibrate for 30-60 minutes. Lowering the temperature often improves protein solubility.

-

Add 5-fluoroindole to a final concentration of ~100 mg/L.[7] This precursor is taken up by the cells and converted to 5-FW.

-

Immediately induce protein expression by adding IPTG to a final concentration of 0.5–1 mM.[6]

-

Incubate at 18°C for 18–20 hours with shaking.[4]

-

-

Day 3: Harvest and Purification

-

Harvest the cells by centrifugation (e.g., 5,000 x g for 30 min at 4°C).[6]

-

Discard the supernatant. The cell pellet, which now contains the 5-FW labeled protein, can be stored at -80°C or used immediately.

-

Proceed with the standard purification protocol established for the unlabeled protein. The fluorine substitution rarely affects common purification procedures like affinity or size-exclusion chromatography.[4][8]

-

-

Self-Validation: Verification of Incorporation